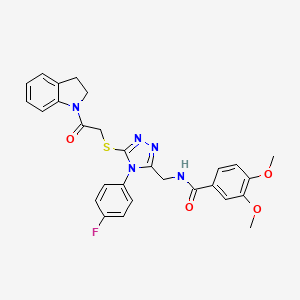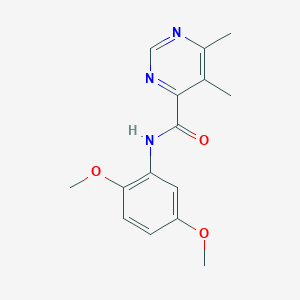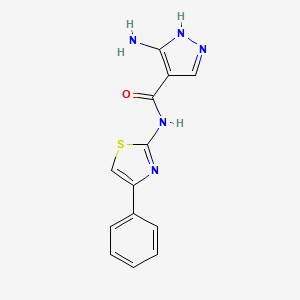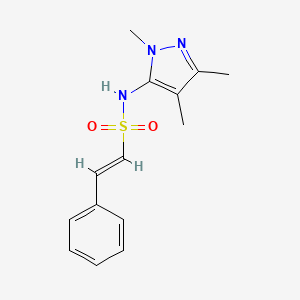
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide is a chemical compound characterized by its unique structure, which includes a phenyl group, a trimethylpyrazolyl group, and an ethenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4,5-trimethylpyrazol-3-amine with phenylacetic acid chloride in the presence of a suitable base, followed by sulfonation to introduce the ethenesulfonamide group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions: (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylquinone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylquinone
Reduction: (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethanamine
Substitution: Various substituted sulfonamides
科学研究应用
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological assays, contributing to the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound's unique properties make it suitable for use in material science, such as in the development of advanced polymers and coatings.
作用机制
The mechanism by which (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its anticancer properties may be attributed to its ability to interfere with cell proliferation and apoptosis pathways.
相似化合物的比较
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide can be compared to other similar compounds, such as:
Phenylsulfonamide derivatives: These compounds share the phenylsulfonamide moiety but differ in their pyrazolyl groups.
Pyrazole-based compounds: These compounds have similar pyrazolyl groups but lack the phenyl and sulfonamide functionalities.
Ethenesulfonamide derivatives: These compounds contain the ethenesulfonamide group but differ in their aromatic and pyrazolyl substituents.
The uniqueness of this compound lies in its combination of the phenyl, trimethylpyrazolyl, and ethenesulfonamide groups, which contribute to its diverse biological and chemical properties.
属性
IUPAC Name |
(E)-2-phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-12(2)15-17(3)14(11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKHSRIOKKVJB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
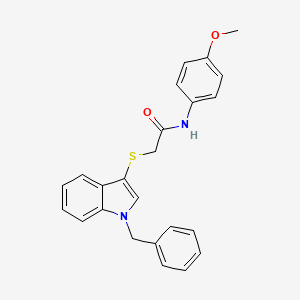
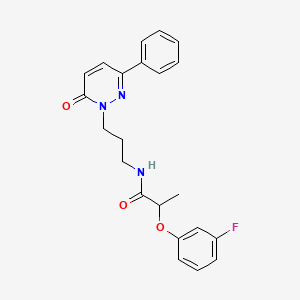
![4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2898123.png)
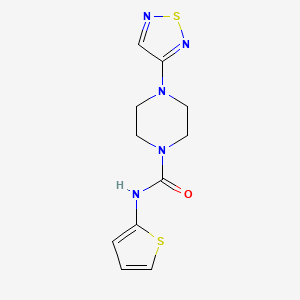
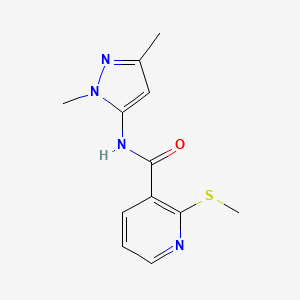
![N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2898126.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)
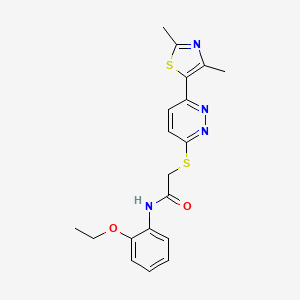
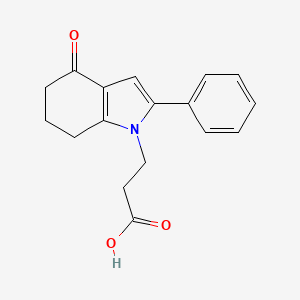
![1-(4-Phenylpiperazin-1-yl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2898136.png)
